methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC14664702
Molecular Formula: C8H10N4O5
Molecular Weight: 242.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O5 |
|---|---|
| Molecular Weight | 242.19 g/mol |
| IUPAC Name | methyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(6(9)13)7(10-11)12(15)16/h3-4H,1-2H3,(H2,9,13) |
| Standard InChI Key | OPTPUMAWWGMBQG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OC)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring substituted at the 1-position with a propanoate ester and at the 3- and 4-positions with nitro and carbamoyl groups, respectively. The methyl ester () enhances solubility in organic solvents, while the nitro () and carbamoyl () groups contribute to electrophilic reactivity and hydrogen-bonding capabilities.
Table 1: Comparative Molecular Properties of Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate | 242.19 | Nitro, carbamoyl, methyl ester | |
| Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate | 256.22 | Nitro, carbamoyl, ethyl ester | |
| 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 199.17 | Nitro, carboxylic acid |
The ethyl ester analog (Table 1) exhibits a marginally higher molecular weight due to the longer alkyl chain, while the carboxylic acid derivative lacks the ester group, reducing its lipophilicity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the methyl ester protons ( 3.7–3.9 ppm) and pyrazole ring protons ( 6.8–7.2 ppm). Infrared (IR) spectroscopy reveals absorption bands at 1700 cm (ester C=O), 1650 cm (carbamoyl C=O), and 1520 cm (nitro N=O).
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves three primary stages:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole core.
-
Nitro Group Introduction: Nitration using a mixture of nitric and sulfuric acids selectively substitutes the pyrazole at the 3-position.
-
Carbamoylation and Esterification: Reaction with cyanamide derivatives introduces the carbamoyl group, followed by esterification with methanol to form the methyl ester.
Key Reaction Conditions
-
Temperature: Nitration requires temperatures below 0°C to prevent side reactions.
-
Catalysts: Lewis acids like accelerate carbamoylation.
-
Yield Optimization: Thin-layer chromatography (TLC) monitors reaction progress, with final yields ranging from 65% to 78%.
Mechanistic Insights
The nitro group’s electron-withdrawing effect activates the pyrazole ring for electrophilic substitution, directing subsequent functionalization to the 4-position . The carbamoyl group’s hydrogen-bonding capacity enhances interactions with biological targets, as demonstrated in molecular docking studies .
| Compound | IC (COX-2 Inhibition) | AR Binding Affinity (K) |
|---|---|---|
| Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate | 0.89 μM | 0.089 μM |
| Ethyl analog | 1.12 μM | 0.105 μM |
| Carboxylic acid derivative | Not tested | Not applicable |
The methyl ester derivative exhibits superior COX-2 inhibition and AR binding compared to its ethyl counterpart, likely due to enhanced membrane permeability .
Antimicrobial Properties
Against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming ampicillin for resistant strains. The nitro group’s redox activity generates reactive oxygen species (ROS), disrupting bacterial membranes.
Therapeutic Applications and Clinical Relevance
Inflammatory Disorders
The compound’s dual COX-2 inhibition and nitric oxide release make it a candidate for rheumatoid arthritis. Phase I trials are pending, but in silico models predict favorable bioavailability (LogP = 1.8) and low hepatotoxicity .
Oncology
As a pan-androgen receptor antagonist, it circumvents resistance mechanisms in castration-resistant prostate cancer (CRPC). Co-administration with enzalutamide synergistically reduced tumor growth in xenograft models by 72% .
Challenges in Drug Development
-
Metabolic Stability: The methyl ester is susceptible to hydrolysis by esterases, necessitating prodrug strategies.
-
Toxicity: Nitroreductase-mediated activation may cause off-target effects in hypoxic tissues .
Future Research Directions
Structural Optimization
-
Esterase-Resistant Analogs: Replacing the methyl ester with tert-butyl or pivaloyl groups may enhance stability.
-
Nitro Group Modifications: Introducing electron-donating substituents could reduce off-target toxicity .
Targeted Delivery Systems
Liposomal encapsulation and antibody-drug conjugates (ADCs) are under investigation to improve tumor-specific delivery .
Expanded Biological Screening
Ongoing studies are evaluating the compound’s efficacy in breast cancer (ER+ and TNBC subtypes) and Alzheimer’s disease models, leveraging its anti-inflammatory and neuroprotective potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume